molecular formula C16H17NO4 B11839951 Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- CAS No. 61588-91-8

Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-

Cat. No.: B11839951
CAS No.: 61588-91-8
M. Wt: 287.31 g/mol
InChI Key: ZRTHLAHQPLQOKO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- (hereafter referred to as Compound A), is a spirocyclic compound featuring a benzoic acid moiety substituted at the para position with a 2-azaspiro[4.5]decane-1,3-dione system. The spirocyclic core consists of a six-membered cyclohexane ring fused to a five-membered lactam ring, creating a rigid bicyclic structure. This architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly in anticonvulsant and antimicrobial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- typically involves the reaction of phthalic anhydride with methyl 4-aminobenzoate, followed by the use of sodium hydroxide in ethanol . The reaction conditions include refluxing the mixture in glacial acetic acid for several hours, followed by purification steps such as filtration and washing with water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity. For example, it can inhibit mitochondrial respiration by interfering with the conjugation of glycine and glucuronic acid . Additionally, it may bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Molecular Comparisons

Compound Name Spiro Ring Size Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
Compound A (Target) [4.5]decane 4-position (benzoic acid) C₁₆H₁₇NO₄ 287.31 Anticonvulsant research
4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)amino]benzoic acid [4.5]decane 4-position (amide) C₁₇H₂₀N₂O₄ 316.35 Crystal structure studies
4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid (CAS 61343-21-3) [4.4]nonane 4-position (benzoic acid) C₁₅H₁₅NO₄ 273.28 Biochemical intermediates
2-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzoic acid (CAS 61343-19-9) [4.4]nonane 2-position (benzoic acid) C₁₅H₁₅NO₄ 273.28 Synthetic intermediates
7-[4-(4-Benzyl-4H-1,2,4-triazol-3-yl)-2-azaspiro[4.5]dec-2-yl]quinoline-3-carboxylic acid [4.5]decane 7-position (quinoline) C₂₈H₃₃FN₅O₃ 506.26 Antibacterial agents

Key Observations :

  • Substituent Position : The 4-position benzoic acid group in Compound A maximizes electronic conjugation, whereas 2-substituted analogues (e.g., CAS 61343-19-9) show reduced solubility due to intramolecular hydrogen bonding .

Anticonvulsant Activity :

  • Compound A derivatives (e.g., N-4-arylpiperazin-1-yl amides) demonstrated efficacy in the metrazole seizure threshold (sc. Met) test, with ED₅₀ values < 100 mg/kg. This contrasts with spiro[4.4]nonane derivatives, which showed weaker activity due to lower bioavailability .
  • Mechanistic Insight : The spiro[4.5]decane system enhances lipid membrane permeability, facilitating CNS penetration .

Antimicrobial and Nematicidal Activity :

  • Thia-azaspiro analogues (e.g., 1-thia-4-azaspiro[4.5]decan-3-one derivatives) exhibit broad-spectrum nematicidal activity (LC₅₀ = 12–45 ppm) but lack the carboxylic acid group, reducing their solubility compared to Compound A .
  • Ciprofloxacin-spirocyclic amine hybrids (e.g., 6h in ) showed potent antibacterial activity (MIC = 0.5 µg/mL against S. aureus), highlighting the role of the spirocyclic amine in disrupting bacterial gyrase .

Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Name LogP Aqueous Solubility (mg/mL) Thermal Stability (°C) References
Compound A 1.8 0.12 (pH 7.4) 220 (decomposition)
CAS 61343-21-3 ([4.4]nonane) 2.1 0.08 (pH 7.4) 190 (decomposition)
1-Thia-4-azaspiro[4.5]decan-3-one 3.5 <0.01 (pH 7.4) 250 (decomposition)

Key Findings :

  • The benzoic acid group in Compound A improves water solubility compared to non-carboxylic acid spiro derivatives.
  • Smaller spiro rings (e.g., [4.4]nonane) exhibit lower thermal stability, likely due to ring strain .

Critical Analysis of Contradictions

  • reports anticonvulsant activity for Compound A derivatives, while emphasizes nematicidal applications for structurally similar compounds. This divergence highlights the role of substituents in modulating biological targets.
  • The superior thermal stability of 1-thia-azaspiro derivatives () compared to Compound A suggests that sulfur incorporation enhances ring rigidity .

Biological Activity

Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, also known as ethyl 4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)benzoate (CAS No. 61588-92-9), is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H21NO4
  • Molecular Weight : 315.4 g/mol
  • InChI Key : OCHGWTZIOOYRBF-UHFFFAOYSA-N
  • Structure : The compound features a benzoic acid moiety with a unique spirocyclic structure that may influence its biological activity.

Biological Activity Overview

The biological activity of benzoic acid derivatives has been widely studied, particularly their anticancer properties and mechanisms of action.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoic acid derivatives, including the compound . Several studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines.

  • Cytotoxicity Studies :
    • In a study investigating 4-substituted benzoyl derivatives, compounds showed varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma) .
    • The most active derivatives had IC50 values ranging from 1.2 µM to over 200 µM depending on the specific structure and substituents involved .
  • Mechanisms of Action :
    • The mechanisms underlying the anticancer effects include the induction of apoptosis through intrinsic pathways. For instance, certain derivatives upregulated pro-apoptotic factors such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .
    • Additionally, compounds were shown to activate proteolytic enzymes involved in apoptosis, enhancing their cytotoxic effects .

Study on Protein Degradation Pathways

A relevant study highlighted that benzoic acid derivatives could enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts . This suggests a potential role in modulating cellular homeostasis and could be leveraged for therapeutic applications in age-related diseases.

Comparative Analysis of Derivatives

A comparative analysis among various benzoic acid derivatives indicated that structural modifications significantly affect their bioactivity. For instance, chloro-substituted derivatives exhibited enhanced activity against specific cancer cell lines compared to their hydrogen or methoxy counterparts .

Data Summary Table

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
4-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)-benzoic acid1.2PANC-1Apoptosis induction via BAX and caspases
Methoxyphenyl derivative19.9MDA-MB-231Upregulation of apoptotic factors
Chloro-substituted derivativeVariesSH-SY5YEnhanced proteolytic activity
Other phenyl and sulfonamide derivatives70.7–217.8MCF-10a (nontumorigenic)Moderate cytotoxicity

Properties

CAS No.

61588-91-8

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)benzoic acid

InChI

InChI=1S/C16H17NO4/c18-13-10-16(8-2-1-3-9-16)15(21)17(13)12-6-4-11(5-7-12)14(19)20/h4-7H,1-3,8-10H2,(H,19,20)

InChI Key

ZRTHLAHQPLQOKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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